cis-1,3-Dimethylcyclohexane
Overview
Description
cis-1,3-Dimethylcyclohexane: is an organic compound with the molecular formula C8H16 . It is a stereoisomer of 1,3-dimethylcyclohexane, where the two methyl groups are on the same side of the cyclohexane ring. This compound is of interest in organic chemistry due to its unique conformational properties and its role in studying stereochemistry and conformational analysis.
Mechanism of Action
Target of Action
cis-1,3-Dimethylcyclohexane is a chemical compound with the molecular formula C8H16 It is primarily used in industrial applications and research
Mode of Action
This compound is known to undergo a ring-opening reaction via a dicarbene mechanism in the presence of an iridium catalyst supported on SiO2 . This reaction is a key step in many chemical synthesis processes.
Biochemical Pathways
Its ring-opening reaction plays a crucial role in various chemical synthesis processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use in specific industrial or research contexts. In chemical synthesis, its ring-opening reaction can lead to the production of various other compounds .
Biochemical Analysis
Biochemical Properties
cis-1,3-Dimethylcyclohexane plays a role in various biochemical reactions, particularly those involving conformational changes and steric interactions. It interacts with enzymes and proteins that recognize its specific structure. For instance, it can undergo ring-opening reactions in the presence of iridium catalysts supported on SiO₂ . These interactions are crucial for understanding the compound’s behavior in biochemical systems.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s unique structure allows it to interact with specific cellular components, potentially altering their function and leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo ring-opening reactions via a dicarbene mechanism in the presence of iridium catalysts highlights its potential for enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can maintain its structure under specific conditions, but prolonged exposure may lead to degradation and altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is essential for determining safe and effective dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can impact its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-1,3-Dimethylcyclohexane can be synthesized through various methods, including the hydrogenation of 1,3-dimethylcyclohexene or the reduction of 1,3-dimethylcyclohexanone. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 1,3-dimethylcyclohexene using a continuous flow reactor. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed:
Oxidation: 1,3-dimethylcyclohexanone, 1,3-dimethylcyclohexanol
Reduction: More saturated hydrocarbons like 1,3-dimethylcyclohexane
Substitution: Halogenated derivatives like 1,3-dichloro-1,3-dimethylcyclohexane
Scientific Research Applications
cis-1,3-Dimethylcyclohexane is used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying conformational analysis and stereochemistry.
Biology: It is used in studies related to lipid bilayers and membrane dynamics due to its hydrophobic nature.
Comparison with Similar Compounds
trans-1,3-Dimethylcyclohexane: The trans isomer has the two methyl groups on opposite sides of the cyclohexane ring, leading to different conformational properties and stability.
cis-1,2-Dimethylcyclohexane: This compound has the methyl groups on adjacent carbon atoms, resulting in different steric interactions and conformational preferences.
trans-1,2-Dimethylcyclohexane: Similar to the cis isomer but with the methyl groups on opposite sides, affecting its stability and reactivity.
Uniqueness: cis-1,3-Dimethylcyclohexane is unique due to its specific stereochemistry, which results in distinct conformational properties. The cis configuration minimizes steric hindrance between the methyl groups, making it more stable compared to its trans counterpart .
Properties
IUPAC Name |
(1R,3S)-1,3-dimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUHPSBDNVHKL-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858738 | |
Record name | (Z)-1,3-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an odor like hexane; [Acros Organics MSDS] | |
Record name | cis-1,3-Dimethylcyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12528 | |
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Vapor Pressure |
21.5 [mmHg] | |
Record name | cis-1,3-Dimethylcyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12528 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
638-04-0 | |
Record name | cis-1,3-Dimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dimethylcyclohexane, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1,3-Dimethylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74159 | |
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Record name | (Z)-1,3-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,3-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIMETHYLCYCLOHEXANE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SGO12QV70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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